- Hydrogen Hexachloroplatinate(IV)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Cas no 7726-28-5 (Silane, trichloro(1-phenylethyl)-)

Silane, trichloro(1-phenylethyl)- 化学的及び物理的性質
名前と識別子
-
- Silane, trichloro(1-phenylethyl)-
- trichloro(1-phenylethyl)silane
- (1-phenylethyl)trichlorosilane
- AS-81867
- LPEPXQRITZMOPR-UHFFFAOYSA-N
- SCHEMBL208902
- 7726-28-5
- 1-trichlorosilylethylbenzene
- DTXSID20472907
-
- インチ: InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
- InChIKey: LPEPXQRITZMOPR-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 237.95407
- どういたいしつりょう: 237.953910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
Silane, trichloro(1-phenylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NN880-5g |
Silane, trichloro(1-phenylethyl)- |
7726-28-5 | 98.0%(GC) | 5g |
¥286.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NN880-5g |
Silane, trichloro(1-phenylethyl)- |
7726-28-5 | 98.0%(GC) | 5g |
¥204.2 | 2023-08-31 |
Silane, trichloro(1-phenylethyl)- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Trichlorosilane ; 5 h, 70 °C
- Method for hydrosilylation of olefin, China, , ,
ごうせいかいろ 6
- Polymer-supported ferrocene derivatives. Catalytic hydrosilylation of olefins by supported palladium and platinum complexesJournal of Organometallic Chemistry, 1987, 333(2), 269-80,
ごうせいかいろ 7
Silane, trichloro(1-phenylethyl)- Raw materials
Silane, trichloro(1-phenylethyl)- Preparation Products
Silane, trichloro(1-phenylethyl)- 関連文献
-
Arne Ficks,Rachel M. Hiney,Ross W. Harrington,Declan G. Gilheany,Lee J. Higham Dalton Trans. 2012 41 3515
Silane, trichloro(1-phenylethyl)-に関する追加情報
Trichloro(1-phenylethyl)silane (CAS No. 7726-28-5): A Comprehensive Overview
Trichloro(1-phenylethyl)silane, also known as CAS No. 7726-28-5, is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, with the molecular formula C9H11Cl3Si, is characterized by its unique chemical structure, which combines a silicon atom bonded to three chlorine atoms and a substituted ethyl group containing a phenyl ring. The presence of the phenyl group imparts aromatic stability, while the silicon-chlorine bonds confer reactivity, making this compound a valuable intermediate in various chemical reactions.
The synthesis of trichloro(1-phenylethyl)silane typically involves the reaction of 1-phenylethanol with trichlorosilane (SiCl4) in the presence of a catalyst such as pyridine or imidazole. This reaction proceeds via a substitution mechanism, where the hydroxyl group of 1-phenylethanol is replaced by a silicon atom, resulting in the formation of the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
In terms of physical properties, trichloro(1-phenylethyl)silane is a colorless liquid with a boiling point of approximately 80°C at standard pressure. Its density is around 1.3 g/cm3, and it is sparingly soluble in water but miscible with organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in various organic reactions where precise control over solubility and reactivity is essential.
The chemical reactivity of CAS No. 7726-28-5 is primarily governed by its silicon-chlorine bonds, which are highly electrophilic and prone to nucleophilic attack. This makes it an excellent precursor for the synthesis of various organosilicon compounds, including siloxanes, silyl ethers, and silyl esters. For instance, in the presence of alcohols or phenols, trichloro(1-phenylethyl)silane can undergo nucleophilic substitution to form silyl ethers, which are widely used as protecting groups in organic synthesis.
In recent years, researchers have explored the application of CAS No. 7726-28-5 in the field of materials science, particularly in the synthesis of advanced polymers and composites. By incorporating this compound into polymer precursors, scientists have been able to create materials with enhanced mechanical properties, thermal stability, and resistance to environmental degradation. For example, studies have shown that polymers synthesized using CAS No. 7726-28-5-derived monomers exhibit superior tensile strength and flexibility compared to traditional polymers.
Beyond its role as an intermediate in organic synthesis, CAS No. 7726-28-5 has also found applications in pharmacology and drug delivery systems. Its ability to form stable silyl ethers has made it a valuable tool in the protection and modification of bioactive molecules during drug development processes. Recent research has focused on using this compound to synthesize novel drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents.
In conclusion, CAS No. 7726-28-5 (trichloro(1-phenylethyl)silane) is a multifaceted organosilicon compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an indispensable tool in organic synthesis, materials science, and pharmacology. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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